

# Characterization of Bisphenol A Ethoxylate Diacrylate: A Technical Guide

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## Compound of Interest

Compound Name: *Bisphenol A diacrylate*

Cat. No.: *B2618808*

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## Introduction

Bisphenol A ethoxylate diacrylate (BPA-EDA) is a significant monomer utilized in the synthesis of various polymers, particularly in the formulation of UV-curable resins, adhesives, and dental materials.<sup>[1][2]</sup> Its structure, which combines the rigidity of the bisphenol A core with the flexibility of ethoxy chains and the reactivity of acrylate groups, imparts desirable properties such as high reactivity, thermal stability, and chemical resistance to the resulting polymers.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the characterization of Bisphenol A ethoxylate diacrylate, including its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.

## Physicochemical Properties

Bisphenol A ethoxylate diacrylate is a viscous liquid at room temperature.<sup>[2][3]</sup> The properties of BPA-EDA can vary depending on the extent of ethoxylation, which is typically expressed as the number of ethylene oxide (EO) units per phenol group. The CAS number for Bisphenol A ethoxylate diacrylate is 64401-02-1.

| Property                              | Value (EO/phenol = 1.5)          | Value (EO/phenol = 2)                                      |
|---------------------------------------|----------------------------------|--|
| Average Molecular Weight (Mn)         | ~468 g/mol <a href="#">[4]</a>   | ~512 g/mol <a href="#">[2]</a>                             |
| Density (at 25 °C)                    | 1.146 g/mL <a href="#">[4]</a>   | 1.14 g/mL <a href="#">[2]</a>                              |
| Refractive Index (n <sub>20/D</sub> ) | 1.545 <a href="#">[4]</a>        | 1.534 <a href="#">[2]</a>                                  |
| Form                                  | Liquid <a href="#">[4]</a>       | Viscous Liquid <a href="#">[2]</a>                         |
| Inhibitor                             | 250 ppm MEHQ <a href="#">[4]</a> | 1000 ppm Monomethyl ether hydroquinone <a href="#">[2]</a> |

## Synthesis of Bisphenol A Ethoxylate Diacrylate

The synthesis of Bisphenol A ethoxylate diacrylate is a two-step process:

- Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene oxide in the presence of a basic catalyst to form ethoxylated bisphenol A.[\[1\]\[5\]](#)
- Esterification: The ethoxylated bisphenol A is then esterified with acrylic acid or its derivatives, typically in the presence of an acid catalyst, to yield the final product.[\[6\]](#)

## Experimental Protocols

Step 1: Synthesis of Ethoxylated Bisphenol A (Exemplary Protocol for a 6-mole ethoxylate)[\[1\]](#)

- Materials:
  - Bisphenol A: 1286 g
  - Ethylene oxide: 1508 g
  - Potassium hydroxide (catalyst): 1.3 g
- Procedure:
  - Charge the Bisphenol A and potassium hydroxide into a suitable reactor.

- Heat the mixture to 145 °C.
- Introduce ethylene oxide into the reactor while maintaining the temperature at 145 °C.
- After the reaction is complete, the crude ethoxylated bisphenol A can be purified. A common purification method involves neutralization with an acid (e.g., phosphoric acid) followed by filtration to remove the catalyst salts.[\[1\]](#)

#### Step 2: Esterification of Ethoxylated Bisphenol A with Acrylic Acid (General Protocol)[\[6\]](#)[\[7\]](#)

- Materials:
  - Ethoxylated Bisphenol A
  - Acrylic Acid (slight excess)
  - Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
  - Solvent (e.g., toluene, to facilitate azeotropic removal of water)
  - Polymerization inhibitor (e.g., hydroquinone)
- Procedure:
  - Charge the ethoxylated bisphenol A, acrylic acid, acid catalyst, and polymerization inhibitor into a reactor equipped with a Dean-Stark apparatus.
  - Add the solvent and heat the mixture to reflux.
  - Continuously remove the water formed during the reaction via azeotropic distillation.
  - Monitor the reaction progress by techniques such as titration to determine the acid value.
  - Once the reaction is complete, cool the mixture and wash it with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

- The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the final product, Bisphenol A ethoxylate diacrylate.

## Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of Bisphenol A ethoxylate diacrylate, ensuring its structural integrity and purity.

## Spectroscopic Analysis

### 1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the BPA-EDA molecule. The expected characteristic absorption bands are:

| Wavenumber (cm <sup>-1</sup> ) | Assignment   |
|--------------------------------|--|
| ~3100-3000                     | C-H stretching (aromatic and vinyl)                |
| ~2960-2850                     | C-H stretching (aliphatic)                         |
| ~1725                          | C=O stretching (acrylate ester) <sup>[8]</sup>     |
| ~1635                          | C=C stretching (acrylate) <sup>[8]</sup>           |
| ~1600, ~1500                   | C=C stretching (aromatic ring)                     |
| ~1240, ~1170                   | C-O stretching (ester and ether) <sup>[9]</sup>    |
| ~830                           | C-H out-of-plane bending (p-disubstituted benzene) |

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

#### <sup>1</sup>H NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment   |
|----------------------------------|--------------|--|
| 7.1-6.8                          | d            | Aromatic protons (AA'BB' system)   |
| 6.4-5.8                          | m            | Acrylate vinyl protons (-CH=CH <sub>2</sub> )                                  |
| 4.3-4.1                          | t            | -O-CH <sub>2</sub> -CH <sub>2</sub> -O- protons adjacent to the acrylate group |
| 4.1-3.9                          | t            | -O-CH <sub>2</sub> -CH <sub>2</sub> -O- protons adjacent to the aromatic ring  |
| 1.6                              | s            | Isopropylidene protons (-C(CH <sub>3</sub> ) <sub>2</sub> )                    |

### <sup>13</sup>C NMR Spectroscopy (Predicted Chemical Shifts)[10][11]

| Chemical Shift ( $\delta$ , ppm) | Assignment  |
|----------------------------------|---|
| ~166                             | C=O (acrylate)  |
| ~156, ~144                       | Quaternary aromatic carbons   |
| ~131, ~128                       | CH aromatic carbons and =CH <sub>2</sub> (acrylate)                   |
| ~128                             | =CH- (acrylate)   |
| ~68-65                           | Ethoxy carbons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)              |
| ~42                              | Quaternary isopropylidene carbon (-C(CH <sub>3</sub> ) <sub>2</sub> ) |
| ~31                              | Isopropylidene methyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> )    |

## Chromatographic Analysis

### High-Performance Liquid Chromatography (HPLC)

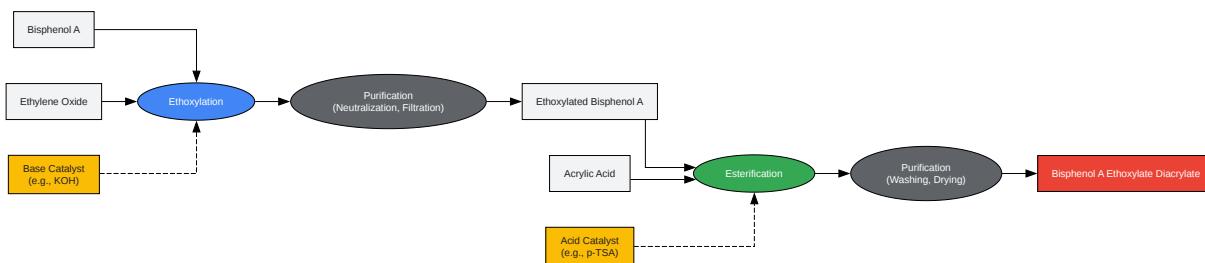
HPLC is a crucial technique for assessing the purity of Bisphenol A ethoxylate diacrylate and for quantifying it in various matrices. A reversed-phase HPLC method is typically employed.

Typical HPLC Method Parameters:[12][13]

- Column: C18 stationary phase
- Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid).[13]
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (e.g., ~275 nm).[13] Fluorescence detection can also be used for higher sensitivity.[14]
- Flow Rate: Typically around 1 mL/min.[15]

## Visualizations

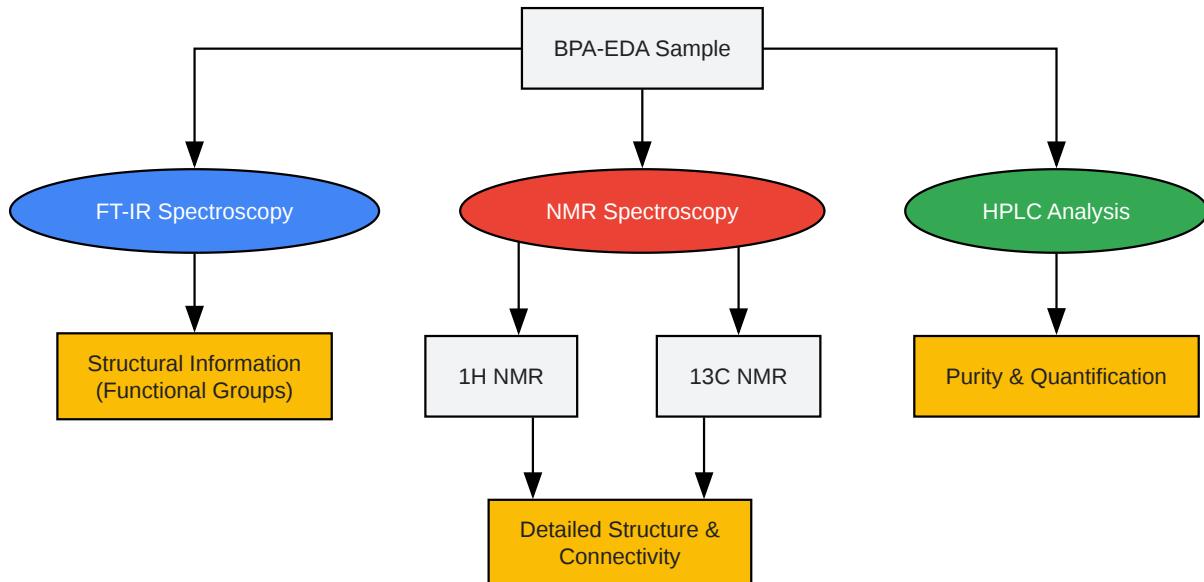
### Synthesis Workflow of Bisphenol A Ethoxylate Diacrylate



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Caption: Synthesis workflow for Bisphenol A ethoxylate diacrylate.

## Analytical Workflow for Characterization



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Caption: Analytical workflow for the characterization of BPA-EDA.

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